molecular formula C9H7N3O3 B095228 3-Methyl-6-nitroquinoxalin-2(1H)-one CAS No. 19801-10-6

3-Methyl-6-nitroquinoxalin-2(1H)-one

Cat. No. B095228
CAS RN: 19801-10-6
M. Wt: 205.17 g/mol
InChI Key: ZCIHDCPZGZHLOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process for “3-Methyl-6-nitroquinoxalin-2(1H)-one” is not explicitly mentioned in the sources I found .


Chemical Reactions Analysis

The specific chemical reactions involving “3-Methyl-6-nitroquinoxalin-2(1H)-one” are not detailed in the sources I found .

Scientific Research Applications

  • Antibacterial Properties : A study synthesized new quinoxaline-based heterocycles, including some with a 3-methyl-6-nitroquinoxaline-2-one structure, and found them to possess promising antibacterial properties against various bacterial strains. These compounds could potentially be used in the formulation of antibacterial compounds to combat infections caused by antibiotic-resistant pathogens (Taiwo, Obafemi, & Akinpelu, 2021).

  • Antitubercular Activity : Another study reported significant antitubercular potencies in a series of quinoxaline derivatives. One compound in particular showed promise as a lead compound for antitubercular properties and affected respiration in rat liver mitochondria, suggesting a potential mechanism for its antitubercular effects (Das et al., 2010).

  • Reaction and Synthesis : Research on the reaction of nitroquinoxaline-N-oxides with phosphoryl chloride showed that nitro group orientation affects the selectivity of the reaction, indicating the potential for regioselective synthesis of quinoxaline derivatives (Nasielski‐Hinkens, Vyver, & Nasielski, 2010).

  • Corrosion Inhibition : A compound related to 3-Methyl-6-nitroquinoxalin-2(1H)-one, namely 6-methylquinoxalin-2(1H)-one, was found to be an effective corrosion inhibitor for steel in an acidic medium. This suggests potential applications in materials science and engineering (Forsal et al., 2010).

  • Antimalarial Activity : Research on a related quinoxalinone derivative showed efficacy against chloroquine-sensitive Plasmodium yoelii yoelii, indicating potential use in antimalarial therapies (Rivera et al., 2013).

Safety And Hazards

The safety and hazards associated with “3-Methyl-6-nitroquinoxalin-2(1H)-one” are not specified in the sources I found .

Future Directions

The future directions for research or applications of “3-Methyl-6-nitroquinoxalin-2(1H)-one” are not detailed in the sources I found .

properties

IUPAC Name

3-methyl-6-nitro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-5-9(13)11-7-3-2-6(12(14)15)4-8(7)10-5/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIHDCPZGZHLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503313
Record name 3-Methyl-6-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-nitroquinoxalin-2(1H)-one

CAS RN

19801-10-6
Record name 3-Methyl-6-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MMF Ismail, HMA El-Sehrawi, MM Khalifa… - Polycyclic Aromatic …, 2022 - Taylor & Francis
Antimicrobial chemotherapy is the clinical application of antimicrobial agents to treat infectious disease. A new series of 3,6-disubstituted- and 2,3,6-trisubstitutedquinoxalines have …
Number of citations: 3 www.tandfonline.com
A El Assyry, R Jdaa, B Benali, M Addou… - J. Mater. Environ …, 2015 - jmaterenvironsci.com
B3LYP/6-311G (d, p) quantum calculations are performed to optimize geometries and obtain properties depending on the electronic and photovoltaic for some quinoxalinone derivatives…
Number of citations: 40 www.jmaterenvironsci.com
FO Taiwo, CA Obafemi, DA Akinpelu - Journal of Advances in Microbiology, 2021
Number of citations: 6

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